molecular formula C21H19N3O3S2 B2404844 4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-68-8

4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2404844
CAS No.: 896679-68-8
M. Wt: 425.52
InChI Key: MQIYWFROWQFBFL-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a potent and selective inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase. The MET signaling pathway is a critical regulator of cell proliferation, survival, and motility, and its dysregulation through mutation or amplification is a well-established oncogenic driver in numerous cancers, including non-small cell lung cancer, gastric cancer, and renal cell carcinoma. This compound functions by binding to the ATP-binding pocket of the MET kinase, thereby suppressing its autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K/AKT pathways . Its primary research value lies in its utility as a chemical probe to dissect the role of MET-driven signaling in tumorigenesis, metastasis, and resistance to targeted therapies. Preclinical studies leverage this inhibitor to investigate its antitumor efficacy in vitro and in vivo, assessing its potential to induce cell cycle arrest and apoptosis in cancer models harboring MET alterations . Furthermore, it serves as a key tool compound in combination therapy research, exploring synergistic effects with other anticancer agents to overcome therapeutic resistance.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-13-6-7-15(20-23-17-5-4-10-22-21(17)28-20)12-18(13)24-29(25,26)16-8-9-19(27-3)14(2)11-16/h4-12,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIYWFROWQFBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridin core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles and pyridine derivatives[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchembiomedcentralcom/articles/101186/s13065-019-0559-x){{{CITATION{{{3{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 4-hydroxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide.

  • Reduction: : Formation of 4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide with an amine group.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, drawing interest in medicinal chemistry for its potential biological activities and therapeutic applications, especially as an anti-cancer agent. The compound's structure includes a thiazolopyridine moiety, a methoxy group, and a sulfonamide group, all contributing to its unique chemical properties.

Synthesis
The synthesis of this compound typically involves multiple steps:

  • Optimization of synthetic routes is crucial for high yield and purity in industrial applications.
  • Advanced catalysts and controlled reaction conditions are often employed, along with purification techniques like recrystallization and chromatography.

Potential Applications

  • Enzyme Inhibition: this compound interacts with several molecular targets and its mechanism of action often involves enzyme inhibition through structural mimicry of natural substrates. This makes it a candidate for further research in drug development targeting specific enzymes.
  • Anti-cancer Agent: The compound has garnered interest as a potential anti-cancer agent. Some derivatives of thiazolo[5,4-b]pyridine have demonstrated potent inhibitory activity against phosphoinositide 3-kinase, a target in cancer therapy.

Structural Activity

  • The presence of the thiazolopyridine moiety distinguishes this compound from other compounds, enhancing its biological activity and specificity.
  • Variations in substituents on the phenyl ring also contribute significantly to differences in biological activity and chemical properties among these compounds.
  • The sulfonamide functionality is a key structural unit affecting activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolo[5,4-b]pyridine Derivatives

Structure-Activity Relationships (SAR)

  • Hydrophobic Pocket Fit : Bulky substituents (e.g., trifluoromethyl) improve activity, while methylene spacers or urea linkages reduce potency .

Comparison with Non-Thiazolo Sulfonamide Derivatives

Pyrazole-Sulfonamide Hybrids ()

  • Scaffold Differences: Pyrazole-sulfonamides (e.g., 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide) lack the thiazolo ring but retain sulfonamide functionality. These compounds exhibit anticancer activity against colon cancer, with IC50 values in the micromolar range .
  • Synthetic Routes: Refluxing hydrazines with cyanoacetamides yields pyrazole derivatives, contrasting with the Suzuki coupling used for thiazolo compounds .

Triazole-Thiones ()

  • Tautomerism : Triazole-thiones exist in equilibrium with thiole tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .

Unique Features of the Target Compound

  • Dual Methyl/Methoxy Substitution : The 4-methoxy-3-methyl configuration on the benzenesulfonamide may optimize steric and electronic properties for target binding, distinguishing it from simpler analogs (e.g., methanesulfonamide derivatives).
  • Potential Advantages: Enhanced lipophilicity from methyl groups could improve membrane permeability, while the methoxy group may facilitate H-bonding in enzymatic pockets .

Biological Activity

4-Methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure incorporates a thiazolopyridine moiety, which contributes to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Structural Characteristics

The compound's molecular formula is C21H19N3O3S2C_{21}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 425.5 g/mol. The presence of the sulfonamide group allows it to mimic natural substrates, facilitating its interaction with various enzymes involved in critical biochemical pathways.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties, primarily through its role as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial target in cancer treatment. Studies have shown that derivatives of thiazolo[5,4-b]pyridine can inhibit PI3K with varying degrees of potency.

CompoundTargetIC50 (nM)
This compoundPI3Kα3.6
Other Thiazolo DerivativesPI3Kγ1.8
Other Thiazolo DerivativesPI3Kδ2.5

The sulfonamide functionality plays a key role in enhancing the biological activity of the compound by stabilizing interactions with target enzymes through structural mimicry .

Enzyme Inhibition Mechanism

The mechanism of action for this compound involves enzyme inhibition, where it competes with natural substrates for binding sites on target enzymes. For instance, studies have demonstrated that it effectively inhibits the activity of various kinases involved in cancer cell proliferation .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have tested the cytotoxic effects of this compound on different cancer cell lines. For example, it has shown promising results against human glioblastoma and melanoma cell lines, achieving IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
  • Structure-Activity Relationship (SAR) : The SAR analysis highlights that modifications on the phenyl ring and the thiazolopyridine moiety significantly influence biological activity. Compounds with specific substitutions showed enhanced potency against cancer cells, indicating that fine-tuning these groups can optimize therapeutic effects .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes starting from thiazole and pyridine derivatives. Advanced synthetic methods are essential for improving yield and purity .

Q & A

Q. Q1. What are the optimized synthetic routes for preparing 4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling and sulfonamide formation. A common approach includes:

Thiazolo[5,4-b]pyridine Core Synthesis : React 2-aminopyridine derivatives with α-bromoketones or thiourea under acidic conditions to form the thiazole ring .

Sulfonamide Coupling : React the thiazolo-pyridine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Q. Q2. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural validation employs:

X-ray Crystallography : Resolves bond angles and confirms the thiazolo-pyridine/sulfonamide connectivity (e.g., torsion angles between aromatic rings) .

NMR Spectroscopy :

  • ¹H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while sulfonamide NH protons resonate at δ 8.5–9.0 ppm .
  • ¹³C NMR : Thiazole carbons appear at δ 150–160 ppm, and sulfonamide sulfur-linked carbons at δ 120–130 ppm .

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. Q3. What strategies are used to analyze structure-activity relationships (SAR) for this sulfonamide derivative in enzyme inhibition studies?

Methodological Answer: SAR analysis involves:

Substituent Variation : Modifying methoxy/methyl groups on the benzene ring or thiazolo-pyridine moiety to assess steric/electronic effects .

Enzyme Assays : Testing inhibition against targets like carbonic anhydrase or bacterial acps-pptase using fluorometric or calorimetric methods .

Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to active sites (e.g., hydrophobic pockets) .

Q. Q4. How do researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions arise from assay conditions or compound stability. Mitigation strategies include:

Standardized Assays : Use uniform protocols (e.g., pH 7.4 buffer, 37°C) for enzyme inhibition .

Stability Testing : Monitor compound degradation via HPLC under physiological conditions (e.g., 5% DMSO/PBS) .

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. Q5. What advanced techniques are employed to study the compound’s selectivity for bacterial vs. human targets?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA) : Quantifies target engagement in bacterial vs. human cell lysates .

Proteome Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions .

Crystallography : Co-crystallization with human carbonic anhydrase II vs. bacterial homologs reveals binding differences .

Q. Q6. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Methodological Answer:

ADME Studies :

  • Solubility : Shake-flask method in PBS (pH 6.5–7.4) .
  • Plasma Stability : Incubation in rat plasma (37°C, 24 h) with LC-MS quantification .

In Vivo PK : Administer IV/PO doses in rodents; collect blood samples for AUC and t₁/₂ calculations .

Q. Q7. What analytical methods resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

DSC (Differential Scanning Calorimetry) : Measures precise melting points (e.g., 287.5–293.5°C for related sulfonamides) .

Interlaboratory Comparisons : Collaborative studies using standardized NMR solvents (e.g., DMSO-d6) and calibration .

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